Ethyl ethyl-d5 sulfide
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Overview
Description
Ethyl ethyl-d5 sulfide is a deuterated compound with the molecular formula C4H5D5S and a molecular weight of 95.218 . It is a sulfur-containing organic compound, specifically a sulfide, where the hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties.
Preparation Methods
Ethyl ethyl-d5 sulfide can be synthesized through the reaction of a thiolate anion with an alkyl halide . The general reaction involves the nucleophilic substitution of the thiolate anion on the alkyl halide, resulting in the formation of the sulfide. The reaction conditions typically include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
Ethyl ethyl-d5 sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Ethyl ethyl-d5 sulfide is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a reference compound in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. In biology and medicine, it is used in studies involving metabolic pathways and the effects of deuterium substitution on biological systems. Additionally, it has applications in the industrial sector, particularly in the synthesis of other deuterated compounds.
Mechanism of Action
The mechanism of action of ethyl ethyl-d5 sulfide involves its interaction with molecular targets through nucleophilic substitution reactions . The deuterium atoms in the compound can influence the reaction kinetics and pathways, leading to different outcomes compared to non-deuterated analogs. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl ethyl-d5 sulfide can be compared to other sulfur-containing organic compounds such as thiols, disulfides, sulfoxides, and sulfones . Thiols contain a sulfur atom bonded to a hydrogen atom, while disulfides have an S-S linkage. Sulfoxides and sulfones are oxidized forms of sulfides, with sulfoxides containing a sulfur-oxygen double bond and sulfones containing two sulfur-oxygen double bonds. This compound is unique due to its deuterium labeling, which provides distinct properties and applications in scientific research.
Properties
CAS No. |
61260-04-6 |
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Molecular Formula |
C4H10S |
Molecular Weight |
95.22 g/mol |
IUPAC Name |
1,1,1,2,2-pentadeuterio-2-ethylsulfanylethane |
InChI |
InChI=1S/C4H10S/c1-3-5-4-2/h3-4H2,1-2H3/i1D3,3D2 |
InChI Key |
LJSQFQKUNVCTIA-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])SCC |
Canonical SMILES |
CCSCC |
Origin of Product |
United States |
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